(4-Ethoxy-phenyl)-oxo-acetaldehyde
Description
Synthesis Analysis
The synthesis of compounds related to "(4-Ethoxy-phenyl)-oxo-acetaldehyde" involves electrochemical conversion processes. For example, 4-alkyloxytoluenes undergo anodic oxidation to yield corresponding benzaldehydes or their derivatives, including dimethyl acetals and hydrogen sulphite addition products. The electrochemical oxidation in alcoholic solutions, in the presence of alkanediols, leads to cyclic acetals like 1,3-dioxolanes and 1,3-dioxanes, with some isomers exhibiting liquid-crystalline properties (Trutschel et al., 1991).
Molecular Structure Analysis
Molecular structure analyses of related compounds have been conducted through various methods, including X-ray crystallography. Triphenyltin(IV) compounds with p-ethoxybenzoic acid and acetylsalicylic acid show Sn–O bonds and distorted tetrahedral tin centers, providing insights into the structural aspects of similar ethoxy-based compounds (James et al., 1998).
Chemical Reactions and Properties
Chemical reactions of ethoxy-containing compounds are diverse. For instance, the Lewis acid-promoted formation of α,β-unsaturated esters from ethoxyacetylene and aldehydes via 4-ethoxy-2H-oxetes illustrates the reactivity of ethoxy groups in synthesis processes (Oblin et al., 1998). Additionally, caging of carbonyl compounds as photolabile acetals, including (4-Ethoxy-phenyl)-oxo-acetaldehyde, demonstrates the utility of these compounds in light-sensitive applications (Kostikov et al., 2009).
Physical Properties Analysis
The physical properties, such as liquid-crystalline behavior, of compounds synthesized from (4-Ethoxy-phenyl)-oxo-acetaldehyde derivatives are influenced by their molecular structure. The electrochemical synthesis method yields various 2,5-disubstituted 1,3-dioxanes, with the trans isomers displaying liquid-crystalline properties, highlighting the impact of molecular design on physical properties (Trutschel et al., 1991).
Chemical Properties Analysis
The chemical properties of (4-Ethoxy-phenyl)-oxo-acetaldehyde and related compounds include reactivity towards nucleophiles and electrophiles, as well as the ability to form various derivatives, such as acetals and cyanohydrins. These properties are crucial for their application in synthetic organic chemistry, as demonstrated by the synthesis of 3-cyano-3-ethoxycarbonyl-4-methyl-6-phenylpyridine-2(1H)-thione and its subsequent alkylation, showcasing the compound's versatility (Krivokolysko et al., 1999).
Scientific Research Applications
Ethyl Tertiary-Butyl Ether: A Toxicological Review
Ethyl tertiary-butyl ether (ETBE) is highlighted for its use in gasoline to improve octane numbers while reducing exhaust emissions and avoiding organo-lead compounds. Its metabolism involves the formation of tertiary-butyl alcohol (TBA) and acetaldehyde, with TBA undergoing further metabolism. The review emphasizes ETBE's low toxicity and its nonirritant nature to eyes and skin, alongside its neurological effects at high concentrations. The environmental and biological metabolism of ETBE underscores the significance of acetaldehyde in the broader context of ether oxygenates in gasoline (Mcgregor, 2007).
Acetaldehyde and Parkinsonism
The relationship between acetaldehyde (ACE) and parkinsonism, with a focus on the CYP 2E1 isozyme's role, is detailed. The study discusses ACE's potential to enhance parkinsonism in mice, highlighting the enzyme's involvement in dopaminergic neuron susceptibility to toxic events. The paper suggests environmental toxins, possibly including ethanol and its metabolites like acetaldehyde, could contribute to Parkinson's disease (PD) in humans (Vaglini et al., 2013).
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater
This review summarizes knowledge on the biodegradation of ETBE, an oxygenate used in gasoline. It outlines microbial capabilities to degrade ETBE aerobically, including the initial hydroxylation step leading to acetaldehyde formation. The review discusses the environmental fate of ETBE and its intermediates like acetaldehyde, highlighting the microbial pathways and enzymes involved in its metabolism (Thornton et al., 2020).
Role of Diacetyl Metabolite in Alcohol Toxicity and Addiction
Diacetyl, a minor metabolite arising from acetaldehyde, is discussed in the context of alcohol toxicity and addiction. The review proposes the significance of diacetyl and its derivatives in inducing oxidative stress via catalytic electron transfer, potentially contributing to alcohol-related pathologies. This exploration into acetaldehyde's downstream metabolites like diacetyl provides insights into the broader impacts of acetaldehyde metabolism on health (Kovacic & Cooksy, 2005).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUGUISSXSSEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322170 | |
Record name | 2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-phenyl)-oxo-acetaldehyde | |
CAS RN |
14333-52-9 | |
Record name | 14333-52-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-ethoxyphenyl)-2-oxoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.